(2S)-2-Quinolin-7-ylpropan-1-ol
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Overview
Description
(2S)-2-Quinolin-7-ylpropan-1-ol: is an organic compound characterized by a quinoline ring attached to a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-7-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the propanol side chain.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Quinolin-7-ylpropan-1-ol can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline carboxylic acids or quinoline ketones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline ethers or esters.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-Quinolin-7-ylpropan-1-ol can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the propanol side chain.
2-Quinolinylmethanol: A compound with a methanol side chain instead of propanol.
Uniqueness:
Structural Features: The presence of the (2S)-2-Quinolin-7-ylpropan-1-ol configuration provides unique stereochemistry, which can influence its biological activity and interactions.
Functional Groups: The combination of the quinoline ring and the propanol side chain offers a distinct set of chemical properties, making it versatile for various applications.
Properties
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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